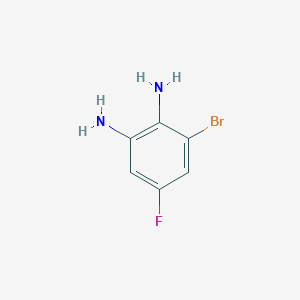

3-Bromo-5-fluorobenzene-1,2-diamine

Vue d'ensemble

Description

3-Bromo-5-fluorobenzene-1,2-diamine: is a heterocyclic aromatic compound with the molecular formula C6H6BrFN2 . . This compound is valuable in various chemical syntheses due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluorobenzene-1,2-diamine typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 1,2-diaminobenzene followed by fluorination . The reaction conditions often involve the use of bromine and a fluorinating agent under controlled temperatures to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes. These processes often start with the preparation of intermediates such as 3,5-dichloro-4-fluoroaniline, which undergoes diazotization and subsequent bromination . The reaction conditions are optimized to achieve high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-5-fluorobenzene-1,2-diamine undergoes various types of chemical reactions, including:

Substitution Reactions: Electrophilic and nucleophilic substitutions are common due to the presence of bromine and fluorine atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as bromine, fluorine, and other halogens are used under controlled temperatures.

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of more complex organic compounds .

Applications De Recherche Scientifique

3-Bromo-5-fluorobenzene-1,2-diamine is used in several scientific research applications:

Chemistry: It serves as a building block for the synthesis of novel heterocyclic compounds and other organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used as a reagent and catalyst in various industrial chemical processes.

Mécanisme D'action

The mechanism of action of 3-Bromo-5-fluorobenzene-1,2-diamine involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The compound’s bromine and fluorine atoms play a crucial role in these interactions, facilitating the formation of stable intermediates and final products . The pathways involved include the formation of benzenonium intermediates and subsequent proton removal to yield substituted benzene rings .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

3-Bromo-5-fluorobenzene-1,2-diamine is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which enhances its reactivity and versatility in chemical syntheses. This dual substitution pattern allows for selective reactions that are not possible with other similar compounds .

Q & A

Q. Basic: What spectroscopic methods are recommended for confirming the structural integrity of 3-Bromo-5-fluorobenzene-1,2-diamine?

To confirm structural integrity, researchers should employ a combination of FT-IR , H-NMR , and LC-MS .

- FT-IR identifies functional groups (e.g., amine N-H stretches near 3150–3050 cm and aromatic C-H vibrations at ~1500 cm) .

- H-NMR (400 MHz, DMSO-d) resolves aromatic proton environments (e.g., δ 10.80 for amide protons, δ 7.38–6.89 for aromatic protons) and verifies substitution patterns .

- LC-MS confirms molecular weight ([M+1] peaks) and detects impurities. Purity validation via HPLC with UV detection is critical for ensuring sample quality .

Q. Basic: How can researchers assess and quantify impurities in synthesized this compound?

Impurity profiling requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) .

- Use a C18 column with a gradient elution system (e.g., water/acetonitrile + 0.1% formic acid) to separate impurities.

- Quantify trace contaminants using UV detection at 254 nm, referencing calibration curves for known impurities.

- Advanced MS techniques (e.g., HRMS) identify structural anomalies, such as dehalogenation byproducts or oxidation intermediates .

Q. Advanced: What synthetic strategies optimize the regioselective introduction of bromo and fluoro groups in benzene-1,2-diamine derivatives?

Regioselectivity challenges arise due to competing electrophilic substitution pathways. Key strategies include:

- Directed ortho-metalation : Use directing groups (e.g., protected amines) to position bromine via lithiation followed by quenching with Br or NBS .

- Halogen exchange : Fluorinate brominated intermediates using KF/CuI in DMF at elevated temperatures (100–120°C).

- Protection-deprotection : Protect amine groups with Boc or acetyl to prevent undesired side reactions during halogenation .

Yield optimization requires careful control of stoichiometry, temperature, and catalyst loading (e.g., Cu catalysts for Ullmann-type couplings) .

Q. Advanced: How does the electronic effect of bromo and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

- Bromo : Acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. The electron-withdrawing nature of fluorine meta to bromine enhances oxidative addition with Pd(0) catalysts.

- Fluoro : Deactivates the aromatic ring, reducing unintended side reactions but may slow coupling kinetics. Use Pd(OAc) with SPhos ligand to enhance reactivity .

- Steric effects : Ortho-diamine groups hinder bulky catalysts; optimize ligand size (e.g., Xantphos) for efficient metal coordination .

Q. Advanced: What stability challenges arise when storing this compound, and how can degradation be mitigated?

- Oxidative degradation : Diamines are prone to oxidation; store under inert gas (N/Ar) at –20°C in amber vials.

- Hydrolysis : Moisture-sensitive; use molecular sieves in storage containers.

- Light sensitivity : UV exposure accelerates decomposition; employ light-blocking packaging.

Stability assessments via periodic HPLC analysis are recommended .

Q. Advanced: What role does this compound play in the synthesis of bioactive heterocycles?

This compound serves as a precursor for:

- Imidazopyridines : React with α-bromo ketones to form fused heterocycles with antitumor potential .

- Benzimidazoles : Condensation with aldehydes under acidic conditions yields bioactive derivatives.

- Metal ligands : The diamine groups chelate transition metals (e.g., Cu, Pd) for catalytic applications .

Q. Basic: What safety precautions are essential when handling this compound in the laboratory?

- Use glove boxes or fume hoods to avoid inhalation/contact.

- Wear nitrile gloves and PPE due to potential skin irritation.

- Neutralize waste with dilute acetic acid before disposal.

Refer to SDS for toxicity data and spill management protocols .

Q. Advanced: How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

- DFT calculations (e.g., Gaussian 16) predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Molecular docking screens potential biological targets (e.g., kinase inhibitors) by simulating binding affinities.

- Solvent effect modeling (COSMO-RS) optimizes reaction media for solubility and stability .

Propriétés

IUPAC Name |

3-bromo-5-fluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCINLTLIJKUOQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554685 | |

| Record name | 3-Bromo-5-fluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115440-10-3 | |

| Record name | 3-Bromo-5-fluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115440-10-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.